molecular formula C8H11NOS B2727232 2-(Cyclobutylmethoxy)-1,3-thiazole CAS No. 2198164-81-5

2-(Cyclobutylmethoxy)-1,3-thiazole

Cat. No.: B2727232
CAS No.: 2198164-81-5
M. Wt: 169.24
InChI Key: KNTAUBHQFCPDSI-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a cyclobutylmethoxy group. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The cyclobutylmethoxy group adds a unique structural component, potentially influencing the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate.

    Introduction of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting a cyclobutylmethanol with a suitable leaving group (e.g., a halide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The cyclobutylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

2-(Cyclobutylmethoxy)-1,3-thiazole has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving thiazole derivatives.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)-1,3-thiazole: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    2-(Cyclopentylmethoxy)-1,3-thiazole: Contains a cyclopentyl group, which may alter its chemical properties and reactivity.

    2-(Cyclohexylmethoxy)-1,3-thiazole: Features a cyclohexyl group, potentially affecting its biological activity.

Uniqueness

2-(Cyclobutylmethoxy)-1,3-thiazole is unique due to the presence of the cyclobutylmethoxy group, which can influence its steric and electronic properties. This uniqueness may result in distinct reactivity patterns and biological activities compared to its analogs.

Properties

IUPAC Name

2-(cyclobutylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-7(3-1)6-10-8-9-4-5-11-8/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTAUBHQFCPDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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